[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20686707
InChI: InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16?,21-/m0/s1
SMILES:
Molecular Formula: C21H21F2N3O4S
Molecular Weight: 449.5 g/mol

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC20686707

Molecular Formula: C21H21F2N3O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C21H21F2N3O4S
Molecular Weight 449.5 g/mol
IUPAC Name [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16?,21-/m0/s1
Standard InChI Key DFWVLCJRFGIRAK-MRNPHLECSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₁H₂₁F₂N₃O₄S, with a molecular weight of 449.5 g/mol. Its IUPAC name, [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate, reflects its stereospecific configuration and functional groups. Key structural attributes include:

  • Stereochemistry: The (5R) configuration at the tetrahydrofuran ring’s fifth position ensures spatial orientation critical for biological activity .

  • 1,2,4-Triazole Ring: A nitrogen-rich heterocycle known for its role in antifungal and antimicrobial agents .

  • 4-Methylbenzenesulfonate Group: Enhances solubility and serves as a leaving group in nucleophilic substitution reactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number149809-43-8
AppearanceWhite crystalline solid
Molecular Weight449.5 g/mol
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CC@(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
SolubilitySoluble in DMSO, acetone; insoluble in water

Synthesis and Manufacturing

The synthesis of [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate involves multi-step reactions emphasizing stereochemical control:

  • Formation of the Tetrahydrofuran Core: A diastereoselective cyclization of 2,4-difluorophenyl glycidyl ether derivatives yields the oxolan ring with the desired (5R) configuration .

  • Introduction of the 1,2,4-Triazole Group: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization of hydrazones attaches the triazole moiety .

  • Sulfonation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base installs the sulfonate ester.

Key Challenges:

  • Stereochemical Purity: Chromatographic separation or asymmetric catalysis is required to avoid racemization .

  • Yield Optimization: Reported yields range from 60–75%, necessitating improved catalytic systems .

Pharmaceutical Applications

Role in Posaconazole Synthesis

Posaconazole, a triazole antifungal, relies on this compound as a late-stage intermediate. The sulfonate group facilitates displacement by hydroxyl or amine nucleophiles to form posaconazole’s final structure . Regulatory guidelines mandate strict control over residual levels of this intermediate in drug products, underscoring its analytical significance.

Table 2: Comparative Bioactivity of Triazole Derivatives

CompoundIC₅₀ (CYP51 Inhibition)Antifungal Spectrum
Posaconazole0.03 nMAspergillus, Candida
[(5R)-...]methyl sulfonateN/AInactive
Voriconazole0.12 nMCandida, Cryptococcus

Research Advancements

Analytical Characterization

Recent studies employ:

  • Chiral HPLC: To verify enantiomeric purity (>99.5%) .

  • X-ray Crystallography: Confirming the (5R) configuration and hydrogen-bonding patterns .

Process Optimization

  • Continuous Flow Synthesis: Reduces reaction time from 12 hours to 2 hours while improving yield to 82% .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution achieves 98% enantiomeric excess .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator